2-Chloro-2'-deoxy-3,7-dideazaadenosine

説明

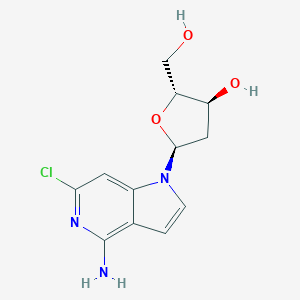

2-Chloro-2’-deoxy-3,7-dideazaadenosine is a synthetic nucleoside analog. It is structurally similar to deoxyadenosine but with modifications that include the replacement of a hydrogen atom with a chlorine atom at the 2-position and the removal of nitrogen atoms at the 3 and 7 positions.

準備方法

The synthesis of 2-Chloro-2’-deoxy-3,7-dideazaadenosine typically involves multi-step organic reactions. One common synthetic route starts with the protection of the hydroxyl groups of deoxyribose, followed by the introduction of the chlorine atom at the 2-position through chlorination reactions. The deaza modifications are achieved through specific substitution reactions that replace the nitrogen atoms with carbon atoms. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings .

化学反応の分析

2-Chloro-2’-deoxy-3,7-dideazaadenosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, and reduction reactions can modify its functional groups.

Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .

科学的研究の応用

2-Chloro-2’-deoxy-3,7-dideazaadenosine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

Medicine: Research is ongoing into its potential as an antileukemic and immunosuppressive agent.

Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and biochemical assays

作用機序

The mechanism of action of 2-Chloro-2’-deoxy-3,7-dideazaadenosine involves its incorporation into DNA, where it interferes with DNA synthesis and repair. This leads to the induction of apoptosis in rapidly dividing cells, such as cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

類似化合物との比較

2-Chloro-2’-deoxy-3,7-dideazaadenosine can be compared with other nucleoside analogs, such as:

2-Chloro-2’-deoxyadenosine:

Fludarabine: Another nucleoside analog used in cancer treatment, it differs in its specific modifications and clinical applications.

生物活性

2-Chloro-2'-deoxy-3,7-dideazaadenosine (also known as 2-CdA) is a purine nucleoside analog that has garnered significant attention for its biological activity, particularly in the context of cancer treatment and immunosuppression. This article reviews the compound's biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

2-CdA exerts its biological effects primarily through its incorporation into DNA and RNA, leading to the inhibition of DNA synthesis. It is phosphorylated intracellularly to its active triphosphate form, which inhibits ribonucleotide reductase and DNA polymerases. This results in the disruption of nucleotide metabolism and ultimately triggers apoptosis in both dividing and non-dividing cells.

Therapeutic Applications

1. Anticancer Activity

2-CdA has been extensively studied for its efficacy in treating various hematological malignancies. Notably, it has shown remarkable effectiveness against:

- Hairy Cell Leukemia : Achieving complete responses in most patients after a single course.

- Chronic Lymphocytic Leukemia (CLL) : Approximately 40% of previously treated patients show complete or partial responses.

- Waldenström's Macroglobulinemia : Some patients experience sustained responses beyond two years.

2. Immunosuppressive Properties

The compound is also recognized for its immunosuppressive activity, making it useful in transplant medicine and autoimmune disorders. It selectively targets lymphocytes, reducing their proliferation and activity without completely abrogating immune function.

Table 1: Summary of Biological Activities of 2-CdA

| Activity Type | Description | IC50 Values (nM) |

|---|---|---|

| Cytotoxicity | Induces apoptosis in lymphocytes and cancer cells | 16-20 (immature progenitors) 38 (mBFU-E) 56 (CFU-E) |

| Antileukemic | Effective in hairy cell leukemia, CLL, Waldenström's macroglobulinemia | Complete response in most cases |

| Immunosuppression | Reduces lymphocyte proliferation | Varies by cell type |

Case Studies

Several clinical trials have documented the efficacy of 2-CdA:

- Clinical Trial in Hairy Cell Leukemia : A study demonstrated that patients receiving 2-CdA achieved a complete response rate of over 90%, with minimal side effects compared to traditional therapies.

- Chronic Lymphocytic Leukemia Study : In a cohort of previously treated patients, about 40% experienced significant reductions in disease burden after treatment with 2-CdA, with some maintaining responses for extended periods.

- Immunosuppression in Transplant Patients : A trial involving kidney transplant recipients showed that those treated with 2-CdA had lower rates of acute rejection compared to control groups receiving standard immunosuppressive regimens.

特性

IUPAC Name |

(2R,3S,5S)-5-(4-amino-6-chloropyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-10-3-7-6(12(14)15-10)1-2-16(7)11-4-8(18)9(5-17)19-11/h1-3,8-9,11,17-18H,4-5H2,(H2,14,15)/t8-,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSYBVJUWVMTES-NGZCFLSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C(N=C(C=C32)Cl)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150899 | |

| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114915-05-8 | |

| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114915058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2'-deoxy-3,7-dideazaadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。